N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is predominantly expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. TAK-915 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide exerts its effects by selectively blocking the GPR40 receptor, which is involved in glucose-stimulated insulin secretion. By blocking this receptor, N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide enhances insulin secretion and improves glucose tolerance. In addition, N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide has been shown to activate other signaling pathways that are involved in lipid metabolism and energy expenditure.
Biochemical and Physiological Effects:
Studies have shown that N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide improves glucose tolerance and enhances insulin secretion in animal models of diabetes. In addition, N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide has been shown to improve lipid metabolism and reduce body weight in animal models of obesity. N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide has also been shown to increase energy expenditure and reduce food intake in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide is its selectivity for the GPR40 receptor, which reduces the potential for off-target effects. However, one limitation of N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide is its relatively short half-life, which may limit its therapeutic potential in humans.
Zukünftige Richtungen
Future research on N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide could focus on several areas, including the development of more potent and selective GPR40 antagonists, the optimization of dosing regimens and delivery methods, and the evaluation of the long-term safety and efficacy of N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide in humans. In addition, N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide could be studied in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders.
Synthesemethoden
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide involves several steps, including the preparation of the key intermediate, 5-fluoro-1-benzothiophene-2-carboxylic acid, and its subsequent conversion to the cyano-substituted derivative. The final step involves the introduction of the 2,2-dimethylpropyl group at the nitrogen atom to yield N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide. The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide improves glucose tolerance and enhances insulin secretion in animal models of diabetes. In addition, N-(1-Cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide has been shown to improve lipid metabolism and reduce body weight in animal models of obesity.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-5-fluoro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-15(2,3)13(8-17)18-14(19)12-7-9-6-10(16)4-5-11(9)20-12/h4-7,13H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYZAIVDXOQACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC2=C(S1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.